3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
The compound 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS: 865287-65-6) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₄H₁₁N₃O₂S and a molecular weight of 285.32 g/mol . Its structure comprises a 3-methyl-substituted benzamide moiety linked to a 1,3,4-oxadiazole ring, which is further functionalized with a thiophen-2-ylmethyl group. This design combines lipophilic (methyl, thiophene) and hydrogen-bonding (amide, oxadiazole) features, making it a candidate for medicinal chemistry applications, particularly in antimicrobial or enzyme-targeted drug discovery.
Properties
IUPAC Name |
3-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)14(19)16-15-18-17-13(20-15)9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNCYWIKKWHEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Attachment of the benzamide group: The final step involves the coupling of the oxadiazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key analogues of this compound include other 1,3,4-oxadiazole and thiadiazole derivatives with variations in substituents on the benzamide or heterocyclic core. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The target compound’s 3-methyl and thiophen-2-ylmethyl groups enhance lipophilicity compared to unsubstituted analogues like Compound 24.
- Electron Effects : Electron-donating methyl groups (target compound) vs. electron-withdrawing bromo (Compound 26) or sulfamoyl groups (LMM5/LMM11) influence electronic distribution and target binding.
Key Insights:
- Antifungal Activity : LMM5 and LMM11 demonstrate direct antifungal effects linked to sulfamoyl substituents, which are absent in the target compound.
- Thioredoxin Reductase Inhibition: The target compound’s oxadiazole-thiophene scaffold aligns with known inhibitors but requires experimental validation.
- Role of Substituents : Methyl groups (target compound) may optimize pharmacokinetics, while bromo (Compound 26) or methoxy (thiadiazole derivatives) groups modulate electronic properties.
Biological Activity
3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a 1,3,4-oxadiazole ring and a thiophene moiety. The presence of these heterocycles is significant as they often contribute to the bioactivity of organic compounds.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including the target compound, exhibit notable antimicrobial activity. For instance, studies have shown that oxadiazole derivatives possess significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays have reported up to 96% inhibition at specific concentrations for related compounds .
Anticancer Activity
The anticancer potential of compounds with similar structures has been extensively studied. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated excellent anti-proliferation abilities against breast cancer cell lines (MCF-7 and SK-BR-3). The mechanisms involved include the inhibition of key signaling pathways such as EGFR and HER-2 . The structural similarities suggest that this compound may exhibit comparable activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Benzoylation : The introduction of the benzamide moiety is done via acylation reactions using benzoyl chloride or an equivalent reagent.
- Thiophene Modification : The thiophene ring can be introduced or modified through electrophilic substitution reactions.
Case Study: Antibacterial Activity
In a comparative study on oxadiazole derivatives, it was found that certain compounds exhibited effective antibacterial properties against Mtb strains. For instance, compounds with similar structural frameworks showed MIC values ranging from 0.25 to 0.5 µg/mL against resistant strains .
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Compound A | Oxadiazole derivative | 0.5 | Antitubercular |
| Compound B | Thiadiazole derivative | 0.045 | Antitubercular |
| This compound | TBD | TBD |
The proposed mechanism for the biological activity of oxadiazole derivatives includes:
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases.
- Enzyme Inhibition : They may act as inhibitors for various enzymes involved in cancer cell proliferation and bacterial metabolism.
- Signal Transduction Pathways : Targeting specific receptors or kinases involved in cell signaling pathways can lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
